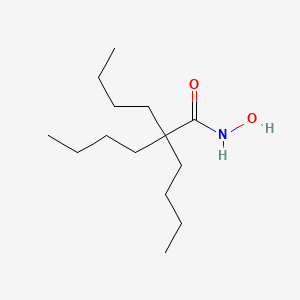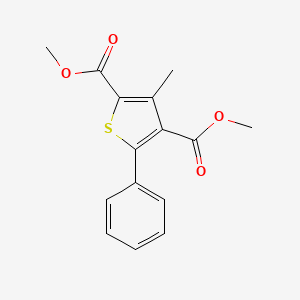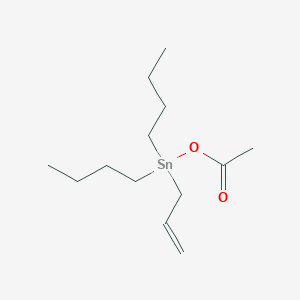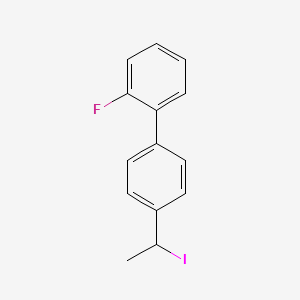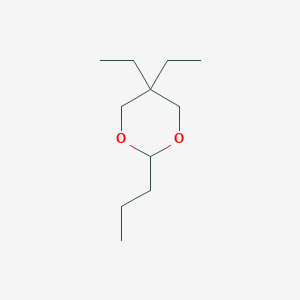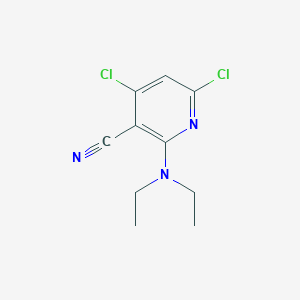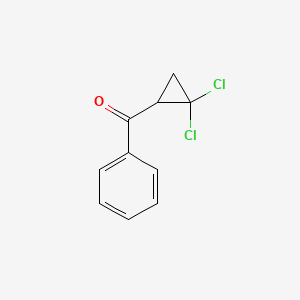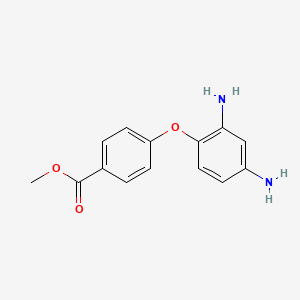![molecular formula C15H10Br4Cl2O2 B14645346 1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-36-1](/img/structure/B14645346.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its unique structure, which includes two dibromo-chlorobenzene rings connected by a propane-1,3-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms in the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of halogens.
4,4’-[Propane-1,3-diylbis(oxy)]dianiline: Contains amino groups instead of halogens.
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Different functional groups but similar propane-1,3-diylbis(oxy) linker.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to its combination of halogen atoms and the propane-1,3-diylbis(oxy) linker. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
52642-36-1 |
|---|---|
Molecular Formula |
C15H10Br4Cl2O2 |
Molecular Weight |
612.8 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-4-[3-(3,4-dibromo-2-chlorophenoxy)propoxy]benzene |
InChI |
InChI=1S/C15H10Br4Cl2O2/c16-8-2-4-10(14(20)12(8)18)22-6-1-7-23-11-5-3-9(17)13(19)15(11)21/h2-5H,1,6-7H2 |
InChI Key |
FFLBNMGQWYJQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
